4-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride
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Description
“4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a chemical compound with the molecular formula C16H20ClN3O3S2 and an average mass of 401.931 Da . It is related to the class of 5-membered heterocyclic compounds, specifically thiazoles .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Some derivatives of thienopyrimidine, which may include compounds similar to 4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, have shown pronounced antimicrobial activity. These compounds were synthesized through various chemical reactions, displaying significant potential in antimicrobial applications (Bhuiyan et al., 2006).
Synthesis and Evaluation of Derivatives
- Derivatives of pyridines, such as 4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, have been synthesized and evaluated for various properties, including antimicrobial activity. These derivatives, including pyridinesulphonamides, have shown potential for various biological and pharmaceutical applications (Alo et al., 1992).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, which share structural similarities with 4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, have been studied for their cardiac electrophysiological activity. They have shown potential as class III electrophysiological agents, indicating their relevance in cardiac research (Morgan et al., 1990).
Metabolism and Excretion Study
- Compounds like GDC-0449, which have structural elements similar to 4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, have been extensively studied for their absorption, distribution, metabolism, and excretion in animals. These studies are crucial for understanding the pharmacokinetics of such compounds (Yue et al., 2011).
Synthesis and Anticonvulsant Activity
- Isothiazolopyridines and related derivatives, which may include structures similar to 4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, have been synthesized and studied for their anticonvulsant activities. This highlights the potential of such compounds in the treatment of epilepsy and related disorders (Paronikyan et al., 2002).
Cytotoxic and Antimicrobial Studies
- The synthesis of certain triazolo[3,4-b][1,3,4]thiadiazines, which may relate structurally to 4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride, and their evaluation for cytotoxic and antimicrobial activities suggest these compounds could have potential applications in cancer and infectious disease research (Sumangala et al., 2012).
Properties
IUPAC Name |
4-ethylsulfonyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2.ClH/c1-3-24(21,22)12-6-4-11(5-7-12)15(20)18-16-17-13-8-9-19(2)10-14(13)23-16;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXORCHQECRPPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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